4-(4-Fluorophenyl)oxane-2,6-dione
Overview
Description
4-(4-Fluorophenyl)oxane-2,6-dione is a chemical compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom. The addition of a fluorophenyl group enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)oxane-2,6-dione typically involves the reaction of a pyran derivative with a fluorophenyl compound under specific conditions. One common method involves the use of a catalyst such as trifluoroacetic acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives, depending on the substituent introduced .
Scientific Research Applications
4-(4-Fluorophenyl)oxane-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)oxane-2,6-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a pyran ring but without the fluorophenyl group.
3,4-Dihydro-6-methyl-2H-pyran-2-one: Another pyran derivative with a methyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 4-(4-Fluorophenyl)oxane-2,6-dione distinguishes it from other pyran derivatives.
Properties
Molecular Formula |
C11H9FO3 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
4-(4-fluorophenyl)oxane-2,6-dione |
InChI |
InChI=1S/C11H9FO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 |
InChI Key |
BZPVATHCQGARAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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